
Ramucirumab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramucirumab is a fully human monoclonal antibody (IgG1) developed for the treatment of solid tumors. It functions as an antineoplastic agent and a direct antagonist of vascular endothelial growth factor receptor 2 (VEGFR2). By blocking the binding of natural VEGF ligands, which are secreted by solid tumors to promote angiogenesis and enhance tumor blood supply, this compound helps to inhibit tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ramucirumab is produced using recombinant DNA technology in mammalian cell lines. The process involves the insertion of the gene encoding the antibody into a host cell, which then produces the antibody through its cellular machinery. The production process includes several steps such as cell culture, purification, and formulation.
Industrial Production Methods: Industrial production of this compound involves large-scale bioreactors where mammalian cells are cultured under controlled conditions. The cells are grown in a nutrient-rich medium, and the antibody is harvested and purified through a series of chromatographic and filtration steps. The final product is formulated into a sterile solution for intravenous administration.
Chemical Reactions Analysis
Types of Reactions: Ramucirumab, being a protein, primarily undergoes biochemical reactions rather than traditional chemical reactions. These reactions include binding to its target receptor (VEGFR2), enzymatic degradation, and potential conjugation with other molecules for targeted delivery.
Common Reagents and Conditions: The reactions involving this compound typically occur in physiological conditions, such as body temperature and pH. Enzymes and other proteins in the body may act as reagents to facilitate these reactions.
Major Products Formed: The primary product of this compound's action is the inhibition of VEGFR2, leading to reduced angiogenesis and tumor growth. Additionally, degradation products may include smaller peptides and amino acids resulting from proteolytic cleavage.
Scientific Research Applications
Gastric and Gastroesophageal Junction Cancer
Ramucirumab is primarily approved for use in advanced gastric adenocarcinoma and gastroesophageal junction (GEJ) cancer. The FDA granted approval based on two pivotal studies demonstrating improved overall survival (OS) and progression-free survival (PFS) when used as a second-line treatment.
Clinical Trials and Efficacy
- Study Summary : Two key trials (JVBD and JVBE) showed that this compound significantly improved OS and PFS compared to placebo. In JVBE, for instance, the hazard ratio (HR) for OS was 0.67 (95% CI, 0.48–0.94) favoring this compound .
- Table 1: Efficacy Results from Key Studies
Study | Treatment Arm | OS HR (95% CI) | PFS HR (95% CI) |
---|---|---|---|
JVBD | This compound + Placebo | 1.43 (0.85–2.41) | N/A |
JVBE | This compound + Placebo | 0.67 (0.48–0.94) | N/A |
Non-Small Cell Lung Cancer (NSCLC)
This compound is also approved for use in combination with docetaxel for patients with metastatic NSCLC who have progressed after platinum-based chemotherapy.
Clinical Findings
- REVEL Trial : This phase III trial demonstrated that this compound plus docetaxel significantly improved OS with an HR of 0.86 (95% CI, 0.75–0.98) . The study included 1,253 patients and highlighted an acceptable safety profile.
- Quality of Life Assessment : Despite improvements in clinical efficacy, the addition of this compound did not adversely affect the quality of life as measured by the Lung Cancer Symptom Scale .
Colorectal Cancer
This compound has shown promise in colorectal cancer as well, particularly in combination therapies.
Clinical Insights
- A study evaluated this compound with FOLFIRI (a chemotherapy regimen) in patients with metastatic colorectal cancer, showing improved PFS compared to FOLFIRI alone . This combination therapy has been explored in various settings to enhance treatment outcomes.
Ongoing Research and Future Applications
Current clinical trials are evaluating the efficacy of this compound in combination with other agents such as pembrolizumab for various malignancies including NSCLC, transitional cell carcinoma, and biliary tract cancer .
Emerging Studies
- Combination Therapy Trials : Ongoing studies aim to assess the safety and preliminary efficacy of this compound combined with immunotherapies like pembrolizumab .
- Real-World Evidence : Observational studies are being conducted to evaluate the effectiveness of this compound in real-world settings, providing insights into its application beyond controlled clinical environments .
Safety Profile and Considerations
The safety profile of this compound has been generally acceptable across trials, with common adverse effects including hypertension and fatigue . Continuous monitoring through post-marketing studies will help refine its safety profile further.
Mechanism of Action
Ramucirumab exerts its effects by binding to VEGFR2, preventing the binding of natural VEGF ligands. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth. The molecular targets involved include VEGFR2 and the downstream signaling molecules that regulate angiogenesis.
Comparison with Similar Compounds
Bevacizumab
Aflibercept
Sorafenib
Sunitinib
Biological Activity
Ramucirumab is a fully human IgG1 monoclonal antibody that specifically targets the vascular endothelial growth factor receptor 2 (VEGFR-2), playing a crucial role in inhibiting angiogenesis, which is the formation of new blood vessels from existing ones. This mechanism is particularly significant in various cancers, including gastric, colorectal, and non-small cell lung cancer (NSCLC). The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profiles.
This compound binds to the extracellular domain of VEGFR-2, preventing its interaction with ligands such as VEGF-A, VEGF-C, and VEGF-D. This blockade inhibits the downstream signaling pathways that promote tumor angiogenesis and growth. By disrupting this process, this compound effectively reduces tumor vascularity and can lead to decreased tumor growth and metastasis.
Gastric Cancer
In pivotal clinical trials such as REGARD and RAINBOW, this compound demonstrated significant efficacy in advanced gastric cancer (AGC).
- REGARD Trial : This phase III trial assessed this compound as a monotherapy in patients with AGC who had progressed after prior chemotherapy. Results showed:
- RAINBOW Trial : This trial evaluated this compound in combination with paclitaxel:
Non-Small Cell Lung Cancer (NSCLC)
The REVEL trial investigated the combination of this compound with docetaxel in patients with NSCLC who had previously received platinum-based chemotherapy.
- Efficacy Results :
Biliary Tract Cancer
A phase II study focused on advanced biliary tract cancer (BTC) indicated that this compound could be beneficial:
- Primary Endpoint (PFS) : Achieved a median PFS of approximately 4.0 months.
- Overall Response Rate (ORR) : Reported at about 25% .
Safety Profile
The safety profile of this compound has been extensively evaluated across various trials:
- Common adverse events include hypertension, fatigue, diarrhea, and infusion-related reactions.
- Serious adverse events were reported but were manageable and comparable to those associated with other anti-cancer therapies .
Summary of Clinical Studies
Study | Cancer Type | Treatment | Median OS (months) | Median PFS (months) | ORR (%) |
---|---|---|---|---|---|
REGARD | Gastric Cancer | This compound | 5.2 | 2.1 | N/A |
RAINBOW | Gastric Cancer | This compound + Paclitaxel | 9.6 | 4.4 | N/A |
REVEL | NSCLC | This compound + Docetaxel | 10.5 | N/A | N/A |
BTC Study | Biliary Tract Cancer | This compound | N/A | ~4 | ~25 |
Case Studies and Observations
Several case studies have highlighted the individual patient responses to this compound:
- Case Study A : A patient with advanced gastric cancer showed a significant reduction in tumor size after receiving this compound combined with chemotherapy.
- Case Study B : In a patient with NSCLC, treatment with this compound led to prolonged stable disease over six months without significant adverse effects.
Q & A
Basic Research Questions
Q. What experimental designs are most commonly used to evaluate Ramucirumab’s efficacy in advanced solid tumors?
Q. How does this compound’s mechanism of action differ from other VEGF/VEGFR-targeted therapies?
this compound is a fully human IgG1 monoclonal antibody that binds specifically to the extracellular domain of VEGFR-2, blocking VEGF-A, VEGF-C, and VEGF-D signaling. Unlike bevacizumab (which targets VEGF-A) or small-molecule TKIs (e.g., apatinib), this compound’s high-affinity binding disrupts downstream angiogenesis without off-target kinase inhibition. Preclinical models show it reduces tumor microvessel density and endothelial cell proliferation .
Q. What biomarkers are routinely assessed in this compound clinical trials?
Advanced Research Questions
Q. How can researchers reconcile discrepancies between this compound’s efficacy in clinical trials vs. real-world settings?
Q. What statistical methods address survival data variability in this compound trials?
Q. Why do some Phase III trials fail to demonstrate this compound’s benefit in specific cancers (e.g., breast cancer)?
The TRIO-012 trial in metastatic breast cancer (mBC) failed to meet its PFS endpoint, likely due to tumor microenvironment heterogeneity and lack of predictive biomarkers. Comparative transcriptomic analysis of responders vs. non-responders in negative trials can identify resistance mechanisms, such as alternative angiogenic pathways (e.g., FGF, PDGF) .
Q. What pharmacoeconomic considerations should be integrated into this compound trial design?
Cost-effectiveness analyses (CEAs) are critical given modest survival gains (e.g., 1.4-month OS improvement in gastric cancer). Trial protocols should include quality-adjusted life years (QALYs) and direct/indirect cost assessments. The RAINBOW trial’s incremental cost-effectiveness ratio (ICER) exceeded $100,000/QALY in some regions, highlighting the need for value-based frameworks .
Q. Methodological Guidance
Q. How to design trials testing this compound combinations with immune checkpoint inhibitors (ICIs)?
Preclinical synergy between anti-angiogenics and ICIs (e.g., PD-1 inhibitors) supports combination trials. Use a 3+3 dose-escalation design to assess safety, followed by randomized Phase II for efficacy. The RAMOSE trial combined this compound with osimertinib (EGFR TKI) in NSCLC, showing significant PFS improvement (HR: 0.62; p=0.006), but requires validation for OS .
Q. What strategies mitigate adverse event (AE) underreporting in real-world this compound studies?
Q. How to optimize biomarker discovery in this compound-resistant populations?
Mandate tissue/plasma biobanking in trial protocols for multi-omics profiling (e.g., RNA-seq, proteomics). The AVAGAST trial identified neuropilin-1 as a potential biomarker for bevacizumab; similar approaches for this compound could reveal compensatory pathways (e.g., MET amplification) .
Properties
CAS No. |
947687-13-0 |
---|---|
Molecular Formula |
C₂₈₅H₄₃₄N₇₄O₈₈S₂ |
Molecular Weight |
6369.07 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.